molecular formula C19H31N B1250259 (S)-fenpropidin

(S)-fenpropidin

Cat. No. B1250259
M. Wt: 273.5 g/mol
InChI Key: MGNFYQILYYYUBS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04241058

Procedure details

2.9 Kg. of 1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine are taken up in 1.4 liters of toluene, treated under an atmosphere of nitrogen with 144.8 g. of 5% palladium/carbon and hydrogenated at 35° C. until the hydrogen uptake has been completed. The catalyst is removed by filtration, the toluene is evaporated in vacuo and the residue is distilled. There is obtained pure 1-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-piperidine, having a boiling point of 125° C./0.045 Torr.
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH3:20])=[CH:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:20])[CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(=CN1CCCCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated under an atmosphere of nitrogen with 144.8 g
CUSTOM
Type
CUSTOM
Details
hydrogenated at 35° C.
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the toluene is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04241058

Procedure details

2.9 Kg. of 1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine are taken up in 1.4 liters of toluene, treated under an atmosphere of nitrogen with 144.8 g. of 5% palladium/carbon and hydrogenated at 35° C. until the hydrogen uptake has been completed. The catalyst is removed by filtration, the toluene is evaporated in vacuo and the residue is distilled. There is obtained pure 1-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-piperidine, having a boiling point of 125° C./0.045 Torr.
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH3:20])=[CH:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:20])[CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(=CN1CCCCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated under an atmosphere of nitrogen with 144.8 g
CUSTOM
Type
CUSTOM
Details
hydrogenated at 35° C.
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the toluene is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.